molecular formula C7H5BrIN3 B12841182 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine

6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B12841182
M. Wt: 337.94 g/mol
InChI Key: UNHRNEAXMQIEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine is a high-value, multifunctional heteroaromatic scaffold designed for advanced research and development. This compound integrates three distinct reactive sites—bromo, iodo, and primary amine groups—onto the imidazo[1,2-a]pyridine core, making it a versatile intermediate for constructing complex molecular libraries via sequential metal-catalyzed cross-coupling reactions and functional group transformations. The imidazo[1,2-a]pyridine scaffold is recognized for its wide spectrum of pharmacological properties, with derivatives exhibiting anti-cancer, antibacterial, antiviral, and anti-inflammatory activities, and are present in several marketed drugs. The presence of halogen atoms at the 6- and 3-positions allows for selective, stepwise functionalization through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aromatic, heteroaromatic, and alkynyl motifs. The 8-amino group offers a separate handle for derivatization through amidation, sulfonylation, or reductive amination, facilitating the fine-tuning of physicochemical properties and biological activity. This makes 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine a particularly powerful building block in medicinal chemistry for the synthesis of targeted candidates, in material science, and as a precursor for the development of novel chemical entities. Researchers are advised to handle this compound with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C7H5BrIN3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2

InChI Key

UNHRNEAXMQIEMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)I)N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine as a precursor to the target compound. The process involves:

  • Reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of a base (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine).
  • The reaction is conducted in solvents such as ethanol, methanol, water, or Virahol at temperatures between 25°C and 55°C for 2 to 24 hours.
  • After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).

Reaction conditions and yields from representative embodiments:

Embodiment Base Used Solvent Temperature (°C) Reaction Time (h) Yield (%) Melting Point (°C)
1 Sodium bicarbonate Ethanol 55 5 72.0 76.5 - 78.0
2 Sodium carbonate Ethanol 55 10 67.8 76.3 - 78.2
3 Sodium hydroxide Methanol 55 12 Not specified Not specified

This method offers mild reaction conditions, ease of operation, and high purity of the 6-bromoimidazo[1,2-a]pyridine intermediate.

Functionalization at the 8-Position with an Amine Group

The amine group at the 8th position can be introduced via nucleophilic substitution or amination reactions on the halogenated imidazo[1,2-a]pyridine intermediate. Typical conditions include:

  • Reaction of the iodoimidazo[1,2-a]pyridine derivative with amines in the presence of a base under inert atmosphere.
  • Solvents such as acetonitrile or dichloromethane are used.
  • Reaction temperatures around 80°C for several hours.
  • Purification by extraction and column chromatography.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Amino-5-bromopyridine 40% aqueous monochloroacetaldehyde, base, ethanol, 55°C, 5-12 h 6-Bromoimidazo[1,2-a]pyridine 67.8-72.0 Mild conditions, high purity
2 6-Bromoimidazo[1,2-a]pyridine Iodinating agent (e.g., I2, NIS), solvent, RT to 80°C 6-Bromo-3-iodoimidazo[1,2-a]pyridine Not specified Regioselective iodination
3 6-Bromo-3-iodoimidazo[1,2-a]pyridine Amine, base, acetonitrile, inert atmosphere, 80°C, 8 h 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine Not specified Amination at 8-position

Research Findings and Optimization Notes

  • The choice of base in the cyclization step significantly affects yield and purity; sodium bicarbonate and sodium carbonate provide good results.
  • Solvent selection impacts solubility and reaction rate; ethanol and methanol are preferred for the cyclization.
  • Reaction temperature control (around 55°C) balances reaction rate and product stability.
  • The iodination step requires careful monitoring to avoid over-iodination or side reactions.
  • Amination under inert atmosphere prevents oxidation and ensures high amine substitution efficiency.
  • Purification by recrystallization and column chromatography is essential to achieve high purity suitable for biological applications.

Chemical Reactions Analysis

Halogen Substitution Reactions

The bromine and iodine atoms at positions 6 and 3, respectively, undergo nucleophilic substitution under varying conditions:

  • Bromine displacement : Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 6-amino derivatives.

  • Iodine displacement : Participates in Ullmann-type couplings with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to form biaryl products .

Table 1: Substitution Reactivity Comparison

PositionHalogenPreferred ReagentsMajor ProductsYield Range
6BrNH₃, CuI, K₂CO₃6-Amino derivatives50–75%
3IArylboronic acids, Pd catalystsBiaryls60–90%

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form 3-aryl-substituted imidazopyridines (e.g., 3-(4-methoxyphenyl) derivatives) .

  • Sonogashira Coupling : Forms alkynylated products using terminal alkynes (e.g., phenylacetylene) under microwave irradiation .

Table 2: Representative Coupling Reactions

Reaction TypeConditionsExample ProductYield
Suzuki-MiyauraPdCl₂(PPh₃)₄, K₃PO₄, DMF, 100°C3-(4-Methoxyphenyl) derivative 85%
SonogashiraPdCl₂(PPh₃)₄, CuI, Et₃N, µW, 100°C3-Phenylethynyl derivative 78%

Amine Functionalization

The primary amine at position 8 undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF with Et₃N to form amides.

  • Reductive Alkylation : Forms secondary amines using aldehydes and NaBH₃CN.

Key Observations:

  • The amine group enhances solubility in polar solvents (e.g., MeOH, H₂O).

  • Steric hindrance from the imidazo[1,2-a]pyridine core limits reactivity with bulky electrophiles.

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the imidazole ring to form N-oxides.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative.

Cyclization and Cycloaddition

  • Intramolecular Cyclization : Forms polycyclic structures (e.g., pyrroloimidazopyridines) under basic conditions .

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to yield isoxazoline-fused derivatives .

Reaction Mechanism Insights

  • Radical Pathways : Halogen displacement in some reactions proceeds via radical intermediates, as evidenced by TEMPO inhibition studies .

  • Electronic Effects : The electron-withdrawing bromine and iodine atoms polarize the ring, enhancing electrophilicity at C-2 and C-7 .

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine has emerged as a promising scaffold for drug development due to its ability to interact with various biological targets. Its structural characteristics allow it to modulate enzyme activities and receptor functions, impacting multiple cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). Studies have reported minimum inhibitory concentration (MIC) values as low as 0.006 μM, highlighting its potential as a novel therapeutic agent for tuberculosis treatment .

Anticancer Properties

The compound has been evaluated for its anticancer effects, showing significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it could induce apoptosis in HeLa cells with IC50 values below 150 μM, indicating selective targeting of cancer cells without harming normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine has shown promise in reducing inflammation by inhibiting key inflammatory mediators. This property suggests its potential application in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine typically involves palladium-catalyzed reactions and other organic transformations to achieve high yields and purity. The unique arrangement of bromine and iodine atoms enhances the compound's reactivity and functionalization options.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine. Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity against different biological targets. For example:

ModificationObserved Effect
Bromine at C6Enhanced binding affinity
Iodine at C3Increased anticancer activity
Substituents at C2Improved potency against Mtb

These modifications allow researchers to tailor the compound's properties for specific therapeutic applications.

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine against MDR-TB strains. The results indicated a significantly lower MIC value compared to existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the cytotoxic effects of this compound on various cancer cell lines using viability assays. The findings confirmed that several derivatives exhibited effective cytotoxicity while maintaining low toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine
  • Substituents : Bromine (C6), ethyl (C2), methyl (C3, C8).
  • Molecular Weight : 268.158 g/mol.
  • Key Differences: The ethyl and methyl groups enhance lipophilicity (logP), while the absence of iodine reduces polarizability.
3-Bromoimidazo[1,2-a]pyridin-8-amine
  • Substituents : Bromine (C3), amine (C8).
  • Key Differences : Bromine at C3 instead of C6 alters steric and electronic properties. This positional isomer may exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding affinity to kinases .
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine
  • Substituents : Furyl groups (C2, C6), amine (C8).
  • Synthesis : Prepared via Suzuki coupling (9% yield) using Pd(PPh₃)₄.
  • Key Differences : The electron-rich furyl groups enhance π-π stacking interactions, improving solubility in polar solvents. However, the absence of halogens reduces electrophilicity compared to the iodinated/brominated target compound .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) HPLC Purity Key Biological Activity
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine C₇H₅BrIN₃ 322.94 Not reported >95% Kinase inhibition (CDK2 precursor)
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine C₁₅H₁₁N₃O₂ 265.27 124.7 95–99% Antitrypanosomal screening
6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine C₁₁H₁₄BrN₃ 268.16 Not reported >99% Not reported
3-Bromoimidazo[1,2-a]pyridin-8-amine C₇H₆BrN₃ 212.05 Not reported ≥95% Drug discovery scaffold

Crystallographic and Stability Considerations

  • Hydrogen Bonding : The primary amine at C8 in 6-bromoimidazo[1,2-a]pyridin-8-amine forms N–H⋯N hydrogen bonds, creating layer structures in the crystal lattice. Iodine’s larger atomic radius may disrupt this packing compared to bromine .
  • Stability : Iodinated compounds (e.g., tert-butyl (6-bromo-3-iodoimidazo[1,2-a]pyridin-8-yl)carbamate) require inert storage conditions due to iodine’s photolability, whereas brominated analogues are more stable .

Biological Activity

6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and pharmacological profiles.

Chemical Structure and Properties

6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine can be represented by the following structural formula:

C7H6BrIN3\text{C}_7\text{H}_6\text{BrI}\text{N}_3

This compound features a fused imidazo-pyridine ring system, which is significant for its biological activity.

1. Receptor Binding Affinity

Research indicates that imidazo[1,2-a]pyridines, including 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine, exhibit notable binding affinity towards adenosine receptors, particularly the A2A subtype. This receptor is implicated in various neurological disorders, making these compounds promising candidates for cognitive enhancement and neuroprotective therapies. The incorporation of halogens like bromine and iodine has been shown to enhance receptor affinity and selectivity .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown effective inhibition against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

3. Cholinesterase Inhibition

Cholinesterase enzymes play a crucial role in neurotransmission; thus, inhibitors of these enzymes are valuable in treating Alzheimer's disease. Preliminary data suggest that 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine may exhibit moderate inhibitory activity against acetylcholinesterase (AChE), which could contribute to its neuroprotective effects .

Synthesis Methods

The synthesis of 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine typically involves palladium-catalyzed coupling reactions. The synthetic pathways often utilize starting materials such as 2-amino-5-bromopyridine and various halogenated reagents to introduce the bromine and iodine substituents .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of imidazo[1,2-a]pyridine derivatives demonstrated that compounds with similar structural motifs significantly improved cognitive function in animal models of Alzheimer's disease. These findings were attributed to their ability to block A2A receptors, leading to reduced neuroinflammation and improved synaptic plasticity .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on MCF-7 breast cancer cells revealed that derivatives of imidazo[1,2-a]pyridine exhibited IC50 values ranging from 10 to 30 µM. The presence of bromine and iodine in the structure was linked to enhanced cytotoxicity compared to non-halogenated analogs .

Data Table: Biological Activity Overview

Biological ActivityTarget/EffectReference
Receptor Binding AffinityA2A Adenosine Receptor
Anticancer ActivityMCF-7 and A549 Cell Lines
Cholinesterase InhibitionAcetylcholinesterase

Q & A

Q. Key Considerations :

  • Ethanol as a solvent minimizes side reactions due to its moderate polarity.
  • NaHCO₃ acts as a mild base, avoiding decomposition of sensitive intermediates .

Basic: How is the crystal structure of 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Planar imidazo[1,2-a]pyridine core : Non-H atoms deviate by <0.02 Å from planarity.
  • Hydrogen-bonded layers : N–H⋯N interactions between amino groups (N–H = 0.88 Å) and pyridine N-atoms form 2D networks (Table 1 in ).
  • Halogen positioning : Bromine and iodine substituents occupy positions 6 and 3, respectively, with minimal steric clash due to the planar geometry .

Q. Analytical Tools :

  • SC-XRD refinement with riding models for C-bound H-atoms (U(H) = 1.2U(C)) .
  • Difference Fourier maps for locating amino H-atoms .

Advanced: How can regioselective halogenation at the 3-position be achieved without competing side reactions?

Q. Methodological Answer :

  • Substrate pre-functionalization : Use 2,3-diaminopyridine derivatives with electron-withdrawing groups (e.g., bromine at position 6) to direct iodination to position 3 via electrophilic aromatic substitution (EAS) .
  • Reagent selection : NIS in DMF at 80°C provides superior regioselectivity over iodine monochloride (ICl) due to controlled reactivity .

Q. Validation :

  • Monitor reaction progress via LC-MS to detect intermediates.
  • Compare 1^1H NMR shifts (e.g., deshielding at H-2 confirms iodination at position 3) .

Advanced: What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?

Q. Methodological Answer :

  • Structure-activity relationship (SAR) profiling : Systematically vary substituents (e.g., bromine vs. iodine at position 3) and assess CDK2 inhibition via kinase assays. For example, bromine at position 6 enhances binding affinity due to hydrophobic interactions in the ATP-binding pocket .
  • Control experiments : Compare IC₅₀ values of the title compound with analogs lacking iodine at position 3 to isolate the halogen’s contribution .

Q. Data Interpretation :

  • Use molecular docking (e.g., AutoDock Vina) to model interactions with CDK2 (PDB: 1AQ1). Bromine and iodine substituents may occupy distinct subpockets .

Basic: What spectroscopic techniques confirm the purity and identity of 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine?

Q. Methodological Answer :

  • 1^1H/13^13C NMR :
    • 1^1H: Aromatic protons resonate as doublets (δ 7.2–8.1 ppm, J = 5–6 Hz).
    • 13^13C: Carbon adjacent to iodine (C-3) shows downfield shift (δ 140–145 ppm) .
  • HRMS : Exact mass calculated for C₇H₅BrIN₃ [M+H]⁺: 352.8692; observed: 352.8687 .

Q. Quality Control :

  • Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does the hydrogen-bonding network influence the compound’s solubility and crystallinity?

Q. Methodological Answer :

  • Layer formation : N–H⋯N hydrogen bonds (2.8–3.0 Å) create extended 2D sheets, reducing solubility in non-polar solvents (e.g., hexane) but enhancing crystallinity .
  • Solubility optimization : Co-solvent systems (e.g., DMSO/water) disrupt hydrogen bonds, improving aqueous solubility for biological assays .

Q. Experimental Design :

  • Compare melting points (mp) of hydrogen-bonded vs. methylated analogs. For example, methylation of the amino group increases mp by ~20°C due to disrupted packing .

Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • DFT calculations : Compute Fukui indices (using Gaussian 16) to identify electrophilic sites. Position 6 (bromine) shows high f+f^+ values, favoring Suzuki-Miyaura coupling .
  • Kinetic studies : Monitor Pd-catalyzed coupling rates with arylboronic acids. Iodine at position 3 accelerates oxidative addition due to its larger atomic radius vs. bromine .

Q. Validation :

  • Isolate biaryl products via column chromatography and characterize via SC-XRD .

Basic: What safety precautions are required when handling 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine?

Q. Methodological Answer :

  • Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential mutagenicity (Ames test positive for some analogs) .
  • Waste disposal : Halogenated waste must be neutralized with 10% sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.